1,2-Bis(chlorodimethylsilyl)ethane is an organosilicon compound with the molecular formula C6H16Cl2Si2. It is a colorless liquid at room temperature and is known for its unique structure, which consists of a central ethane chain (C2H4) flanked by two chlorodimethylsilyl groups (Si(CH3)2Cl) at each end. This compound is also referred to as 1,1,4,4-tetramethyl-1,4-dichloro-disilethylene and has a molecular weight of 215.27 g/mol. Its melting point ranges from 35 to 38 °C and its boiling point is approximately 198 °C .
1,2-Bis(chlorodimethylsilyl)ethane finds application in organic synthesis as a protecting group for primary amines. Due to the ease of introduction and removal of the dimethylsilyl chloride group, it serves as a temporary protection strategy for the amine functionality, allowing for further manipulation of the molecule without affecting the amine. The silylation reaction is typically performed under mild conditions with the corresponding amine and 1,2-Bis(chlorodimethylsilyl)ethane in the presence of a base []. The removal of the protecting group can be achieved through acidic hydrolysis or with fluoride sources [].
,2-Bis(chlorodimethylsilyl)ethane is used as an additive in silicone-based materials to enhance their properties. When incorporated into polymers, it acts as a non-functional dipodal silane, improving various aspects of the material. Here's how it benefits the material properties:
These reactions highlight its role as an electrophilic silylating agent and its utility in organic synthesis.
1,2-Bis(chlorodimethylsilyl)ethane primarily interacts with primary amines, forming protective adducts that shield the amine group from further reactions. This property is particularly valuable in the synthesis of pharmaceuticals where selective reactivity is necessary. The compound's mechanism of action involves rapid reaction with moisture and protic solvents, influencing its pharmacokinetics and efficacy in biological systems.
The synthesis of 1,2-Bis(chlorodimethylsilyl)ethane can be achieved through multiple methods:
These methods emphasize the versatility of 1,2-Bis(chlorodimethylsilyl)ethane as a reagent in organic synthesis.
1,2-Bis(chlorodimethylsilyl)ethane has diverse applications across various fields:
Studies have shown that 1,2-Bis(chlorodimethylsilyl)ethane interacts effectively with primary amines to form stable adducts. This interaction not only protects the amines but also facilitates further chemical transformations. The compound's reactivity with moisture indicates that environmental conditions can significantly influence its stability and effectiveness in various applications.
Several compounds exhibit structural or functional similarities to 1,2-Bis(chlorodimethylsilyl)ethane. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1,3-Bis(chlorodimethylsilyl)propane | C6H16Cl2Si2 | Contains a propane linker instead of ethane |
Dimethylchlorosilane | C2H6ClSi | Simpler structure; used as a precursor for silylation |
Ethylenebis[chlorodimethylsilane] | C6H16Cl2Si2 | Similar structure but used differently in applications |
Tetramethyldichlorodisilethylene | C6H16Cl2Si2 | Alternative name; emphasizes different aspects of structure |
These compounds share similar functionalities but differ in their structural configurations or specific applications.
1,2-Bis(chlorodimethylsilyl)ethane is an organosilicon compound with the molecular formula C₆H₁₆Cl₂Si₂ [1] [2] [3]. The compound possesses a molecular weight of 215.27 grams per mole, as consistently reported across multiple chemical databases [1] [3] [4]. The Chemical Abstracts Service registry number for this compound is 13528-93-3, which serves as its unique identifier in chemical literature [1] [3] [4].
The molecular formula indicates the presence of six carbon atoms, sixteen hydrogen atoms, two chlorine atoms, and two silicon atoms arranged in a specific structural configuration [2] [3] [5]. The exact mass of the compound is reported as 214.01700 atomic mass units, which differs slightly from the molecular weight due to isotopic contributions [5] [4].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₆H₁₆Cl₂Si₂ | [1] [2] [3] |
Molecular Weight | 215.27 g/mol | [1] [3] [4] |
Exact Mass | 214.01700 amu | [5] [4] |
Chemical Abstracts Service Number | 13528-93-3 | [1] [3] [4] |
The structural configuration of 1,2-Bis(chlorodimethylsilyl)ethane features a central ethane backbone (-CH₂-CH₂-) with two chlorodimethylsilyl groups attached to each terminal carbon atom [1] [3] [5]. The International Union of Pure and Applied Chemistry name for this compound is chloro-[2-[chloro(dimethyl)silyl]ethyl]-dimethylsilane [3] [5].
Each silicon atom in the molecule adopts a tetrahedral geometry, consistent with the sp³ hybridization typical of tetravalent silicon compounds [6] [7]. The silicon atoms are bonded to two methyl groups, one chlorine atom, and one carbon atom from the ethylene bridge [1] [5]. The tetrahedral bond angles around each silicon center approximate 109.5 degrees, which is characteristic of tetrahedral molecular geometry [6] [7].
The silicon-chlorine bond lengths in similar organosilicon compounds typically range from 2.02 to 2.04 Angstroms, as observed in silicon tetrachloride structures [8] [9]. The silicon-carbon bonds connecting the dimethylsilyl groups to the ethylene backbone are expected to follow standard organosilicon bonding patterns [10] .
The canonical Simplified Molecular Input Line Entry System representation of the compound is CSi(Cl)CCSi(C)Cl, which clearly illustrates the connectivity pattern [1] [5]. The International Chemical Identifier key for this compound is VGQOKOYKFDUPPJ-UHFFFAOYSA-N [1] [3] [5].
1,2-Bis(chlorodimethylsilyl)ethane exists as a transparent, low-melting solid at room temperature with a melting point ranging from 35 to 38 degrees Celsius [1] [2] [4]. The compound crystallizes in a form that allows for detailed structural analysis through various crystallographic techniques [4] [12].
The crystalline structure exhibits typical organosilicon bonding characteristics, with the silicon atoms maintaining tetrahedral coordination geometry [10]. The ethylene bridge between the two silicon centers adopts a staggered conformation, which minimizes steric interactions between the bulky dimethylchlorosilyl groups [10].
Density measurements indicate that the solid form has a density of approximately 0.97 to 0.99 grams per milliliter [5] [4]. The compound demonstrates moisture sensitivity, which affects its crystalline stability and requires storage under inert atmospheric conditions [4] [12].
Crystallographic Property | Value | Reference |
---|---|---|
Melting Point | 35-38°C | [1] [2] [4] |
Physical Form | Transparent Low Melting Solid | [4] [12] |
Density | 0.97-0.99 g/mL | [5] [4] |
Appearance | Colorless to White | [4] [12] |
Nuclear Magnetic Resonance spectroscopy provides detailed structural information about 1,2-Bis(chlorodimethylsilyl)ethane through analysis of its carbon and proton environments [13] [14]. The compound exhibits characteristic chemical shifts that correspond to the different carbon and hydrogen environments within the molecule [13] [15].
The proton Nuclear Magnetic Resonance spectrum shows distinct signals corresponding to the methyl groups attached to silicon and the ethylene bridge protons [13]. The integration patterns and coupling constants provide information about the molecular connectivity and conformational behavior [14] [15].
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the different carbon environments, including the silicon-bound methyl carbons and the ethylene bridge carbons [13] [15]. The chemical shifts are influenced by the electronegativity of the attached silicon and chlorine atoms [14] [16].
Silicon-29 Nuclear Magnetic Resonance spectroscopy, while not extensively documented for this specific compound, would be expected to show signals characteristic of tetracoordinate silicon environments similar to other chlorodimethylsilyl compounds [14] [16].
Infrared spectroscopy of 1,2-Bis(chlorodimethylsilyl)ethane reveals characteristic vibrational frequencies that correspond to specific functional groups within the molecule [17] [18] [19]. The spectrum contains absorption bands associated with carbon-hydrogen stretching, silicon-carbon stretching, and silicon-chlorine stretching vibrations [17] [19].
The carbon-hydrogen stretching vibrations appear in the region typical of alkyl groups, with symmetric and asymmetric stretching modes for both the methyl groups and the ethylene bridge [19]. These vibrations typically occur around 2900-3000 wavenumbers [19] [20].
Silicon-carbon stretching vibrations contribute to the fingerprint region of the infrared spectrum, providing diagnostic information about the silicon-organic bond character [17] [19]. The silicon-chlorine stretching frequencies are particularly important for structural identification and appear at characteristic positions in the spectrum [17] [19].
Corrosive